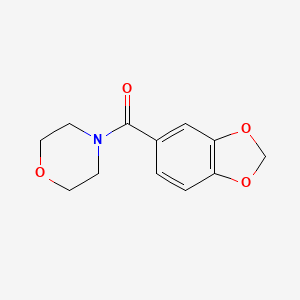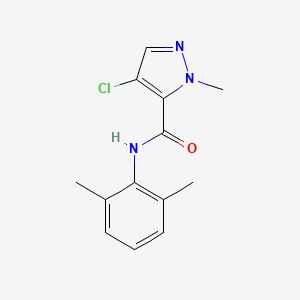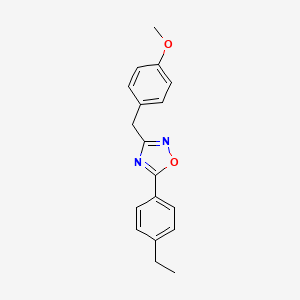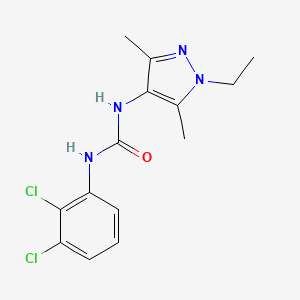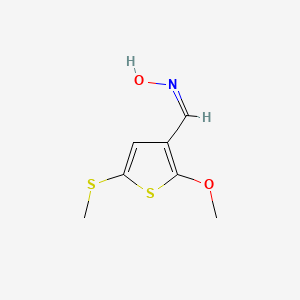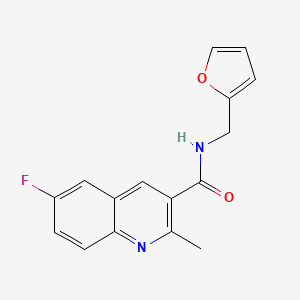![molecular formula C12H11F3N4S B5768627 N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-659" and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in various fields such as cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In immunology, TAK-659 has been shown to inhibit the activation of B-cells, which play a crucial role in the immune response. Inflammation is also an area of interest for TAK-659 research, as it has been shown to reduce inflammation in various animal models.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of specific signaling pathways. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B-cells. By inhibiting BTK, TAK-659 can reduce the activation of B-cells and subsequently reduce the immune response. TAK-659 also targets the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cancer cell growth and survival. By inhibiting PI3K, TAK-659 can reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, TAK-659 has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the activation of B-cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for the BTK and PI3K pathways. This specificity allows for targeted inhibition of these pathways, which can be beneficial in studying their role in various diseases. However, one limitation of using TAK-659 is its potential off-target effects. TAK-659 may also inhibit other kinases, which could lead to unintended effects.
Direcciones Futuras
There are many future directions for N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea research. One area of interest is the development of TAK-659 as a potential cancer treatment. Studies have shown that TAK-659 can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of TAK-659 as a potential treatment for autoimmune diseases. TAK-659 has been shown to inhibit the activation of B-cells, which play a role in autoimmune diseases such as rheumatoid arthritis and lupus. Further research is needed to determine the efficacy of TAK-659 in treating these diseases.
Métodos De Síntesis
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4S/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAUANLAFQTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)
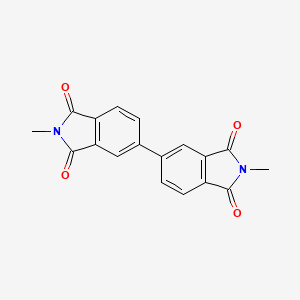
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
